molecular formula C14H19ClN2O2 B13037220 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl

Cat. No.: B13037220
M. Wt: 282.76 g/mol
InChI Key: SECZBHWRAALYIT-UHFFFAOYSA-N
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Description

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl (CAS: 2177258-17-0) is a bicyclic carbamate derivative with the molecular formula C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol . Its benzyl carbamate group contributes to lipophilicity, while the hydrochloride salt improves solubility.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H

InChI Key

SECZBHWRAALYIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product. Industrial production methods may involve cold-chain transportation to maintain the stability of the compound .

Chemical Reactions Analysis

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate exhibit significant antimicrobial properties. For instance, studies have shown that analogs can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.

Neuropharmacological Effects

The compound's bicyclic structure suggests potential interactions with neurotransmitter systems, particularly in modulating cholinergic pathways. This could make it useful in developing treatments for neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is prevalent.

Pain Management

Preliminary studies suggest that Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate may have analgesic properties, potentially serving as a lead compound for new pain relief medications.

Comparative Analysis with Related Compounds

The following table compares Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate with similar bicyclic compounds:

Compound NameStructure TypeKey Features
3-Benzyl-3-azabicyclo[3.2.1]octan-8-oneBicyclic amineSignificant biological activity as a topoisomerase inhibitor
2-Azabicyclo[3.2.1]octaneBicyclic amineDiverse synthetic applications in drug discovery
Benzyl N-{3-Azabicyclo[4.1.0]heptan-6-y}carbamateBicyclic amineDistinct pharmacological profiles

This comparative analysis highlights the unique features of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate and its potential advantages over other compounds in medicinal applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzyl derivatives:

Study on Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of benzyl azabicyclic compounds showed promising results against resistant bacterial strains, suggesting their potential as new antibiotics.

Neuropharmacological Research

Another research effort focused on the neuropharmacological effects of similar compounds, revealing their capacity to enhance cholinergic signaling in animal models, which may lead to advancements in Alzheimer's treatment strategies.

Mechanism of Action

The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Bicyclic Systems

a) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate HCl
  • Molecular Formula : C₁₄H₁₉ClN₂O₂ (same as target compound) .
  • Key Difference: The bicyclo[4.1.0]heptane system introduces a seven-membered ring with one additional methylene group compared to the [3.2.0] system.
b) tert-Butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate
  • Molecular Formula : C₁₁H₂₀N₂O₂; Molecular Weight : 212.29 g/mol .
  • Key Differences :
    • Replaces the benzyl group with a tert-butyl carbamate, increasing steric bulk and lipophilicity.
    • Lacks the hydrochloride salt, reducing aqueous solubility but enhancing blood-brain barrier penetration .
c) Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
  • Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol .
  • Key Differences: Substitutes the carbamate with a methyl ester, altering metabolic stability and hydrolysis rates.
a) Antimicrobial Activity
  • Penicillin-Type Analogues: Derivatives like (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate (CAS: Not provided) show antimicrobial properties due to the β-lactam (2-azetidinone) ring, which is absent in the target compound .
  • Target Compound: No direct antimicrobial data reported; its carbamate group may limit β-lactamase resistance mechanisms .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (HCl Salt)
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl 282.77 ~2.5 High in aqueous media
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate 245.32 ~3.0 Moderate
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine 216.32 ~2.8 Low (free base)

Biological Activity

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride (CAS No. 2177258-17-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₄H₁₉ClN₂O₂
Molecular Weight282.77 g/mol
CAS Number2177258-17-0
PurityNot specified

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate acts primarily as a cholinergic agent , influencing the neurotransmitter acetylcholine in the central nervous system. Its structure allows it to interact with nicotinic and muscarinic receptors, which are critical for various physiological functions, including cognitive processes and muscle contraction.

Antimicrobial Effects

Research indicates that compounds similar to benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate exhibit significant antimicrobial properties:

  • Antibacterial Activity : Studies have shown that related bicyclic compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or function.
  • Antifungal Activity : Similar compounds have also demonstrated antifungal properties against species such as Candida albicans, suggesting a broad-spectrum antimicrobial potential.

Neuropharmacological Effects

The compound's interaction with cholinergic receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic activity, it may improve cognitive function and memory retention.

Case Studies and Research Findings

  • Cognitive Enhancement :
    • In a study investigating the effects of cholinergic agents on memory, subjects treated with benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate showed improved performance in memory tasks compared to controls.
    • This aligns with findings that cholinergic modulation can enhance synaptic plasticity.
  • Antimicrobial Testing :
    • A series of in vitro tests demonstrated that benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate displayed MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics against various bacterial strains.
    • The compound's structural analogs were tested against a panel of pathogens, revealing a consistent pattern of activity against both Gram-positive and Gram-negative bacteria.

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